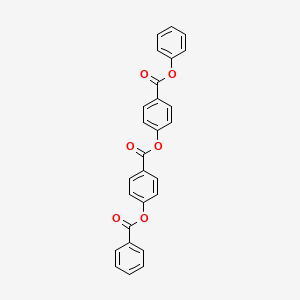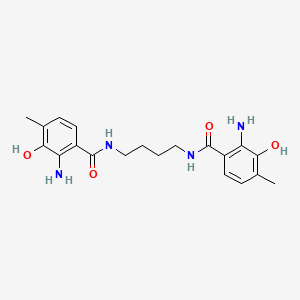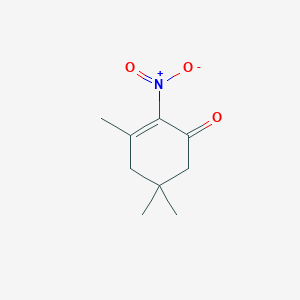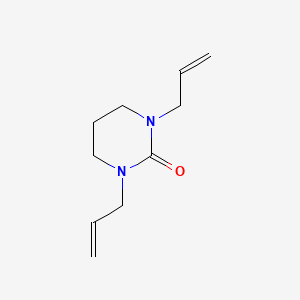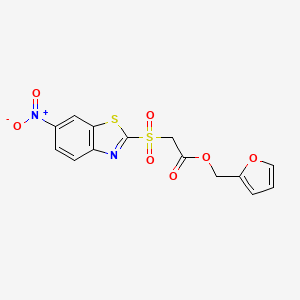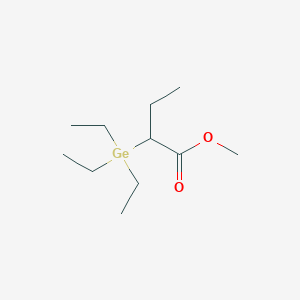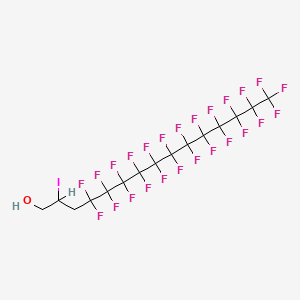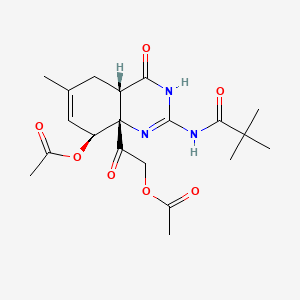
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)- is a complex organic compound with a unique structure This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including acylation, cyclization, and functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may exhibit bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be developed as pharmaceuticals for the treatment of various diseases. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and oxo groups may play a role in binding to these targets, leading to changes in their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Methyl-4-oxo-3,4-dihydroquinazoline
- 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of acetyloxy groups and the hexahydroquinazolinyl core provide unique chemical properties and potential biological activities that are not found in other similar compounds.
属性
CAS 编号 |
86971-05-3 |
|---|---|
分子式 |
C20H27N3O7 |
分子量 |
421.4 g/mol |
IUPAC 名称 |
[2-[(4aS,8S,8aS)-8-acetyloxy-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8a-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C20H27N3O7/c1-10-7-13-16(27)21-18(22-17(28)19(4,5)6)23-20(13,14(26)9-29-11(2)24)15(8-10)30-12(3)25/h8,13,15H,7,9H2,1-6H3,(H2,21,22,23,27,28)/t13-,15+,20-/m1/s1 |
InChI 键 |
NYAKVSWFXWACKR-IAMHBRQHSA-N |
手性 SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
